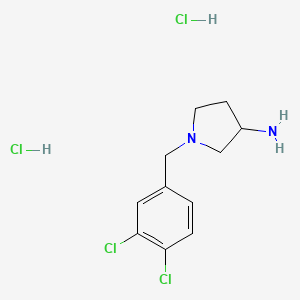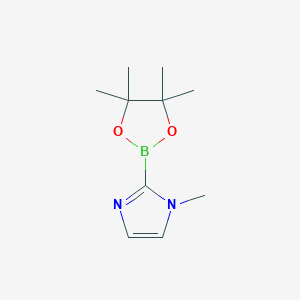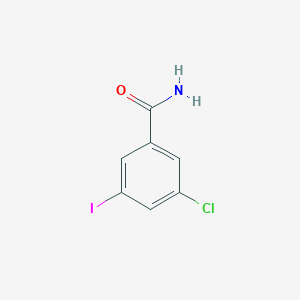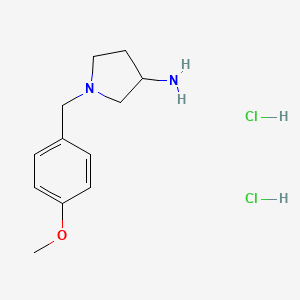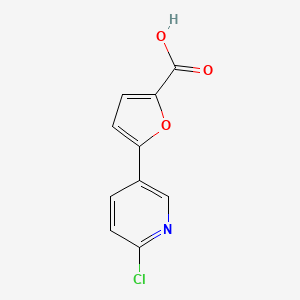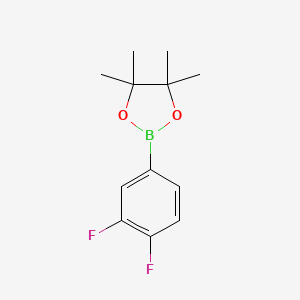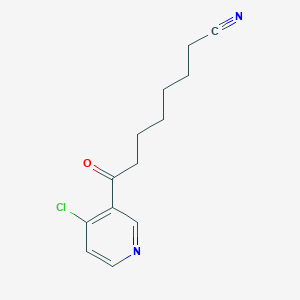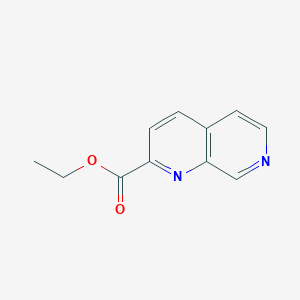![molecular formula C13H16BF3O3 B1424377 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1403988-78-2](/img/structure/B1424377.png)
2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a phenyl ring substituted with fluorine and difluoromethoxy groups, and a dioxaborolane ring substituted with four methyl groups .
Synthesis Analysis
The synthesis of such compounds often involves palladium-catalyzed direct arylation . The reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a phenyl ring with fluorine and difluoromethoxy substituents, and a dioxaborolane ring with four methyl substituents .
Applications De Recherche Scientifique
Synthesis of Novel Derivatives and Applications in LCD Technology
A series of novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane have been synthesized. These derivatives, with potential applications in Liquid Crystal Display (LCD) technology, are currently being tested for therapeutic applications in Neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Precision Synthesis in Polymerization
The Suzuki-Miyaura coupling polymerization process was optimized using a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to the development of polymers with high regioregularity and molecular weight control. This advancement is crucial for precision synthesis in the field of polymer science (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Development of Boron-Containing Stilbene Derivatives
Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, showing promise as lipogenesis inhibitors and potential lead compounds for lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Applications in Fluorescence Probes and Detection Techniques
A series of boronate ester fluorescence probes were synthesized using derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These probes, designed for detecting hydrogen peroxide, demonstrate the utility of these compounds in advanced sensing and detection applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Enhancing Brightness in Nanoparticle Applications
The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of heterodifunctional polyfluorenes led to the creation of nanoparticles with enhanced brightness and tunable fluorescence. This finding has significant implications for the development of advanced materials in nanotechnology and photonics (Fischer, Baier, & Mecking, 2013).
Mécanisme D'action
Target of Action
The primary targets of the compound 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are currently unknown . The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.
Biochemical Pathways
It has been suggested that the compound might be involved in the synthesis of challenging ocf2h-bearing n-heterocycles .
Analyse Biochimique
Biochemical Properties
2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as dihydrofolate reductase (DHFR), where it acts as an inhibitor . The interaction with DHFR involves binding to the active site of the enzyme, thereby preventing the reduction of dihydrofolate to tetrahydrofolate, which is crucial for DNA synthesis and repair. Additionally, this compound has been observed to interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the TGF-β1/Smad pathway . By inhibiting the phosphorylation of Smad2/3, it prevents the epithelial-mesenchymal transition (EMT) in cells, which is a critical process in fibrosis and cancer metastasis. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell proliferation and apoptosis. Its impact on cellular metabolism includes alterations in the levels of key metabolites and enzymes, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as DHFR, leading to enzyme inhibition . This binding is facilitated by the presence of the difluoromethoxy and fluorophenyl groups, which enhance the compound’s affinity for the enzyme. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings highlight the importance of dosage optimization in the application of this compound in biochemical and pharmacological studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of key metabolites, thereby affecting overall metabolic homeostasis. Its interactions with metabolic enzymes can lead to changes in the activity of these enzymes, further modulating metabolic pathways and influencing cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with binding proteins, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules Additionally, it can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications and targeting signals
Propriétés
IUPAC Name |
2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(15)7-10(9)18-11(16)17/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUNEWWXRQKTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403988-78-2 | |
| Record name | 2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)

